4-(Cyclohexylamino)benzonitrile
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Overview
Description
4-(Cyclohexylamino)benzonitrile is a chemical compound with the molecular formula C13H16N2 . It has an average mass of 200.279 Da and a monoisotopic mass of 200.131348 Da . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Cyclohexylamino)benzonitrile consists of a benzene ring attached to a nitrile group (C≡N) and a cyclohexylamino group (C6H11NH-) . The InChI code for this compound is 1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 .Scientific Research Applications
- Summary of the Application : “4-(Cyclohexylamino)benzonitrile” is used in the green synthesis of benzonitrile . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles .
- Methods of Application : The synthesis involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride. The ionic liquid [HSO3-b-Py]HSO4 exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalyst and no additional catalyst is needed .
- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120°C in 2 hours . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
Safety And Hazards
properties
IUPAC Name |
4-(cyclohexylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAYROWWJMYZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460150 |
Source
|
Record name | 4-(cyclohexylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)benzonitrile | |
CAS RN |
180336-49-6 |
Source
|
Record name | 4-(cyclohexylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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